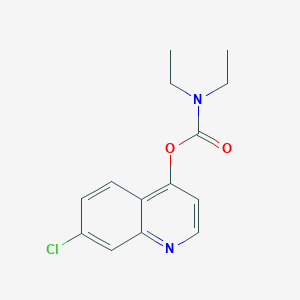

(7-chloroquinolin-4-yl) N,N-diethylcarbamate

Description

Structure

3D Structure

Properties

IUPAC Name |

(7-chloroquinolin-4-yl) N,N-diethylcarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-3-17(4-2)14(18)19-13-7-8-16-12-9-10(15)5-6-11(12)13/h5-9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWVAVRQZLVBAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=C2C=CC(=CC2=NC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24805031 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthetic Methodologies for 7 Chloroquinolin 4 Yl N,n Diethylcarbamate

Strategies for Quinoline (B57606) Backbone Construction Relevant to the Compound’s Synthesis

The formation of the substituted quinoline ring system is a cornerstone of this synthesis. Several named reactions in organic chemistry provide pathways to quinoline and its derivatives. For the specific precursor required, 7-chloro-4-hydroxyquinoline (B73993), adaptations of the Pfitzinger, Skraup, Friedländer, and Combes syntheses are of particular relevance. These methods typically involve the condensation and cyclization of appropriately substituted anilines with carbonyl compounds.

Pfitzinger Synthesis Adaptations

The Pfitzinger reaction traditionally involves the condensation of isatin (B1672199) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids. While not a direct route to 4-hydroxyquinolines, this method is noteworthy. Adaptations of the Pfitzinger reaction could potentially be employed to generate a 7-chloroquinoline-4-carboxylic acid derivative, which would then require a subsequent decarboxylation step to yield the desired quinoline core. This indirect approach, however, is often less efficient than more direct methods.

Skraup Synthesis Variations

The Skraup synthesis is a classic method for producing quinolines, typically by reacting an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. To synthesize the 7-chloro-4-hydroxyquinoline precursor, a variation of the Skraup synthesis starting with 3-chloroaniline (B41212) would be necessary. The reaction would proceed through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation. However, the standard Skraup reaction leads to a quinoline unsubstituted at the 4-position. Achieving a 4-hydroxy substituent would necessitate a modified approach or subsequent functionalization, making this a less direct route for the target precursor.

Friedländer Synthesis Modifications

The Friedländer synthesis offers a more direct approach, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. To produce 7-chloro-4-hydroxyquinoline, a potential starting material would be 2-amino-4-chlorobenzaldehyde (B1279505) condensed with a suitable two-carbon component that can form the 2- and 3-positions of the quinoline ring and introduce the hydroxyl group at the 4-position. The reaction is typically catalyzed by either acid or base. The challenge in this approach often lies in the availability and stability of the required substituted 2-aminoaryl carbonyl compound.

Combes Synthesis and Related Approaches

The Combes quinoline synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. A more relevant and widely utilized method for synthesizing 4-hydroxyquinolines is the Conrad-Limpach-Knorr synthesis. This reaction, which can be considered a related approach, involves the condensation of an aniline with a β-ketoester.

For the synthesis of 7-chloro-4-hydroxyquinoline, 3-chloroaniline is reacted with diethyl malonate or a similar β-ketoester. The initial reaction forms an enamine intermediate. Subsequent thermal cyclization of this intermediate, often at high temperatures in a high-boiling solvent like diphenyl ether, leads to the formation of the 7-chloro-4-hydroxyquinoline ring system. This method provides a direct and efficient route to the required precursor.

Table 1: Comparison of Quinoline Synthesis Strategies for 7-chloro-4-hydroxyquinoline

| Synthesis Method | Starting Materials Example | Key Features | Applicability to 7-chloro-4-hydroxyquinoline |

|---|---|---|---|

| Pfitzinger Synthesis | 5-chloroisatin and a suitable carbonyl compound | Forms a quinoline-4-carboxylic acid. | Indirect route, requires decarboxylation. |

| Skraup Synthesis | 3-chloroaniline and glycerol | Harsh reaction conditions, typically yields quinolines unsubstituted at C4. | Not a direct route to the 4-hydroxy derivative. |

| Friedländer Synthesis | 2-amino-4-chlorobenzaldehyde and an α-methylene carbonyl compound | Requires specific substituted ortho-aminoaryl carbonyls. | Potentially direct, but starting materials can be challenging to access. |

| Combes/Conrad-Limpach | 3-chloroaniline and a β-ketoester (e.g., diethyl malonate) | Direct and efficient method for 4-hydroxyquinolines. | Highly relevant and commonly used for this precursor. |

Carbamate (B1207046) Formation Techniques for Quinoline-4-ol Precursors

Once the 7-chloro-4-hydroxyquinoline precursor has been synthesized and purified, the final step is the formation of the N,N-diethylcarbamate group at the 4-position. This is typically achieved through the reaction of the hydroxyl group with a suitable carbamoylating agent.

Reaction with Diethylcarbamoyl Chloride

The most direct and common method for the synthesis of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is the reaction of 7-chloro-4-hydroxyquinoline with N,N-diethylcarbamoyl chloride. This reaction is an O-acylation, where the hydroxyl group of the quinoline acts as a nucleophile, attacking the electrophilic carbonyl carbon of the diethylcarbamoyl chloride.

The reaction is typically carried out in the presence of a base to deprotonate the hydroxyl group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct that is formed. Common bases used for this purpose include tertiary amines such as triethylamine (B128534) or pyridine (B92270), or inorganic bases like potassium carbonate or sodium hydride. The choice of solvent is usually an aprotic solvent such as dichloromethane, chloroform, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The reaction temperature can vary from room temperature to elevated temperatures, depending on the reactivity of the specific substrates.

The general reaction scheme is as follows:

7-chloro-4-hydroxyquinoline + N,N-diethylcarbamoyl chloride → this compound + HCl

Table 2: Typical Reaction Parameters for Carbamate Formation

| Parameter | Typical Conditions |

|---|---|

| Carbamoylating Agent | N,N-diethylcarbamoyl chloride |

| Base | Triethylamine, Pyridine, Potassium Carbonate, Sodium Hydride |

| Solvent | Dichloromethane, Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF) |

| Temperature | Room temperature to reflux |

| Reaction Time | Typically several hours, monitored by TLC or LC-MS |

Following the reaction, the crude product is typically purified using standard laboratory techniques such as extraction, washing, drying, and recrystallization or column chromatography to yield the pure this compound.

Transamidation Approaches

There is no specific information available in the surveyed scientific literature regarding the application of transamidation approaches for the synthesis of this compound. Transamidation is a known method for the formation of amides and related functional groups, but its specific use in the context of this particular compound has not been documented.

Isocyanate-Based Methodologies

Similarly, the scientific literature does not provide specific examples of isocyanate-based methodologies for the synthesis of this compound. Isocyanates are versatile reagents in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. nih.gov However, their application in the direct synthesis of the target compound has not been reported.

Optimization of Reaction Conditions and Yields

Due to the lack of established synthetic routes for this compound, there is no available data on the optimization of reaction conditions or reported yields for its synthesis. The optimization of a chemical reaction is a critical step in synthetic chemistry, often involving the systematic variation of parameters such as temperature, solvent, catalyst, and reaction time to maximize the yield and purity of the desired product. scielo.br For instance, in the synthesis of related dihydrobenzofuran neolignans, optimization of the oxidant, solvent, and reaction time was crucial for achieving a good balance between conversion and selectivity. scielo.br However, without a foundational synthetic method, such optimization studies for the target compound have not been conducted or reported.

Purification and Isolation Procedures for Synthetic Products

Given that the synthesis of this compound has not been described in the available literature, there are no specific purification and isolation procedures documented for this compound. In general, the purification of synthetic products relies on the physical and chemical properties of the compound and any impurities present. Common techniques include recrystallization, column chromatography, and distillation. For example, in the synthesis of various 7-chloroquinoline (B30040) derivatives, purification methods such as column chromatography with solvent systems like dichloromethane:ethyl acetate (B1210297) and recrystallization have been employed to isolate the final products in good to excellent yields. nih.gov The selection of an appropriate purification strategy for this compound would depend on the specific synthetic route and the nature of the resulting crude product.

Chemical Reactivity and Transformations of 7 Chloroquinolin 4 Yl N,n Diethylcarbamate

Hydrolysis of the Carbamate (B1207046) Moiety

The hydrolysis of the carbamate group would lead to the formation of 4-amino-7-chloroquinoline, diethylamine (B46881), and carbon dioxide. The conditions under which this occurs are critical to understanding the compound's stability.

Acid-Catalyzed Hydrolysis

In the presence of a strong acid and water, carbamates can undergo hydrolysis. The reaction would likely involve protonation of the carbonyl oxygen or the nitrogen atom, making the carbonyl carbon more susceptible to nucleophilic attack by water. For (7-chloroquinolin-4-yl) N,N-diethylcarbamate, this would result in the cleavage of the carbamate bond. However, no specific studies detailing the kinetics or mechanism of this reaction for this compound have been found.

Base-Catalyzed Hydrolysis

Under basic conditions, the hydrolysis of carbamates is also anticipated. The mechanism would involve the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate. This would be a standard saponification-type reaction. Research on the base-catalyzed hydrolysis of this compound, including reaction rates and conditions, is not available.

Enzymatic Hydrolysis Considerations in Chemical Systems

Carbamates can be substrates for various hydrolytic enzymes, such as esterases and cholinesterases. For instance, some quinoline-O-carbamate derivatives have been evaluated as inhibitors of acetylcholinesterase and butyrylcholinesterase, indicating an interaction with these enzymes. nih.gov Whether this compound can be hydrolyzed by such enzymes in chemical systems has not been documented.

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring

Nitration Studies

Nitration involves the introduction of a nitro group (-NO2) onto the aromatic ring using a mixture of nitric acid and sulfuric acid. For the 7-chloroquinoline (B30040) core, the positions for electrophilic attack are influenced by the existing substituents. There are no specific published studies on the nitration of this compound. Therefore, the regiochemical outcome of such a reaction is not experimentally established.

Halogenation Reactions

Halogenation, the introduction of a halogen atom (e.g., Br, Cl) onto the quinoline ring, is another common electrophilic aromatic substitution reaction. Similar to nitration, the position of substitution would be directed by the existing chloro and carbamate groups. No research detailing the halogenation of this compound has been identified.

Sulfonation and Friedel-Crafts Alkylation/Acylation Potential

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, reactions can still occur, typically on the benzene (B151609) ring portion of the heterocycle. Electrophilic substitution on the parent quinoline molecule preferentially occurs at positions 5 and 8. pharmaguideline.com For this compound, the presence of the chlorine atom at position 7 further deactivates the benzene ring, while the carbamate group at position 4 primarily influences the pyridine (B92270) ring.

Sulfonation: Direct sulfonation of the quinoline ring requires harsh conditions. Given the deactivating chloro-substituent, the sulfonation of this compound would be expected to be challenging and likely to proceed at the 5 or 8 positions, if at all. The specific influence of the 4-yl carbamate group on the regioselectivity of this reaction is not extensively documented in the literature, but it is not expected to significantly activate the ring for this transformation.

Friedel-Crafts Alkylation/Acylation: These reactions are generally difficult on quinoline rings because the nitrogen atom complexes with the Lewis acid catalyst (e.g., AlCl₃), leading to strong deactivation of the entire ring system. wikipedia.orgmasterorganicchemistry.com This complexation makes the aromatic system even less nucleophilic. For Friedel-Crafts reactions to occur on quinoline, the ring typically needs to be activated by electron-donating substituents. pharmaguideline.com The presence of the deactivating chloro group and the complexation issue make successful Friedel-Crafts alkylation or acylation of this compound highly improbable under standard conditions. Intramolecular Friedel-Crafts reactions on quinoline derivatives have been reported, but these are specific cases that depend on the substrate's geometry. researchgate.netnih.gov

Table 1: Predicted Reactivity in Electrophilic Aromatic Substitution

| Reaction Type | Expected Reactivity | Probable Position(s) | Key Limitations |

|---|---|---|---|

| Sulfonation | Low | 5 and 8 | Ring deactivation by nitrogen and chlorine |

| Friedel-Crafts Alkylation | Very Low / Unreactive | N/A | Catalyst complexation with ring nitrogen; Ring deactivation |

| Friedel-Crafts Acylation | Very Low / Unreactive | N/A | Catalyst complexation with ring nitrogen; Ring deactivation |

Nucleophilic Attack on the Quinoline Ring System

The quinoline ring of this compound is susceptible to nucleophilic attack, particularly at the C4 position. This reactivity is a cornerstone of the synthesis of many 4-aminoquinoline (B48711) derivatives, where a leaving group at the C4 position is displaced by a nucleophile. nih.gov

The synthesis of related 4-aminoquinoline compounds often starts from 4,7-dichloroquinoline. nih.govnih.gov In these reactions, the chlorine at C4 is significantly more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at C7. This is due to the activation provided by the adjacent ring nitrogen, which can stabilize the negative charge in the Meisenheimer intermediate.

In the case of this compound, the carbamate group at C4 would be the target for nucleophilic displacement. While not as common a leaving group as a halogen in this context, carbamates can be displaced by strong nucleophiles under appropriate conditions. The reaction would involve the attack of a nucleophile at C4, leading to the expulsion of the diethylcarbamate anion or its protonated form. The reactivity would be influenced by the nature of the nucleophile and the reaction conditions (e.g., temperature, solvent, and presence of a catalyst). For example, strong nucleophiles like primary or secondary amines could potentially displace the carbamate group to form new 4-aminoquinoline derivatives. researchgate.netresearchgate.net

Reduction and Oxidation Pathways of the Quinoline and Carbamate Groups

The quinoline and carbamate moieties of the molecule exhibit distinct behaviors under reductive and oxidative conditions.

Reduction: The quinoline ring can be reduced under various conditions. Catalytic hydrogenation, for instance, typically reduces the pyridine ring first, yielding a 1,2,3,4-tetrahydroquinoline (B108954) derivative. pharmaguideline.com Selective reduction of the benzene ring is also possible in an acidic medium, while using lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.comacs.org The presence of the chloro- and carbamate substituents would influence the rate and selectivity of these reductions. Recent methods for the photochemical reduction of quinolines have also been developed, showing chemoselectivity where halogen substituents are not reduced. acs.org

The carbamate group itself is generally stable to common reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride, which would preferentially act on the quinoline ring or other more reactive functional groups if present.

Table 2: Potential Reduction Products

| Reagent/Condition | Affected Group | Major Product Type |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂/Pd) | Quinoline (Pyridine ring) | (7-chloro-1,2,3,4-tetrahydroquinolin-4-yl) N,N-diethylcarbamate |

| Zinc Borohydride | Quinoline (Pyridine ring) | (7-chloro-1,2,3,4-tetrahydroquinolin-4-yl) N,N-diethylcarbamate tandfonline.com |

| Lithium in Liquid Ammonia | Quinoline | Dihydroquinoline derivative pharmaguideline.com |

| Acidic Medium Reduction | Quinoline (Benzene ring) | Tetrahydroquinoline derivative acs.org |

Oxidation: The quinoline ring is highly resistant to oxidation. pharmaguideline.com Under vigorous conditions with strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄), the benzene ring can be cleaved while the pyridine ring remains intact. pharmaguideline.com

The N,N-diethylcarbamate group is more susceptible to oxidation. Anodic oxidation of N,N-dialkylcarbamates in methanol (B129727) can lead to a mixture of products, including α-methoxylated compounds, enamines, and dealkylated carbamates. acs.orgepa.gov The enzymatic oxidation of carbamates has also been studied, indicating that oxidation can occur on the alkyl chains. nih.gov In the context of this compound, oxidative conditions could potentially lead to modification or cleavage of the N,N-diethylamino portion of the carbamate.

Thermal Stability and Degradation Pathways

The thermal stability of quinoline compounds can be influenced by the nature and position of their substituents. Generally, the quinoline ring itself is thermally stable. The presence of electron-withdrawing groups, such as the chlorine atom at C7, can enhance the physical stability of the molecule due to strong intermolecular interactions. researchgate.net

The degradation of this compound at elevated temperatures would likely involve the carbamate moiety first, as it is generally less stable than the chloro-substituted quinoline core. Potential thermal degradation pathways could include:

Decarboxylation: Cleavage of the carbamate C-O bond, potentially leading to the formation of 4-(diethylamino)-7-chloroquinoline and carbon dioxide.

Elimination: Reactions involving the ethyl groups, such as Hofmann-type elimination, although this is less common for carbamates compared to quaternary ammonium (B1175870) salts.

Studies on the thermal decomposition of related heterocyclic carbamates would provide more specific insights, but generally, the bond between the quinoline oxygen and the carbonyl carbon of the carbamate would be a likely point of initial thermal cleavage.

Photochemical Reactivity Investigations

The photochemical behavior of this compound is expected to be influenced by the presence of the chloroquinoline chromophore. Studies on the closely related drug chloroquine (B1663885), which is N-(7-chloroquinolin-4-yl)-N',N'-diethylpentane-1,4-diamine, provide valuable insights.

Photochemical degradation of chloroquine has been shown to produce several products. nih.gov A key finding is that in many photoproducts, the chlorine atom at C-7 is retained, while the side chain is cleaved or modified. nih.gov This suggests that photodealkylation reactions of the side chain are a significant pathway. researchgate.net However, photodechlorination at the C7 position has also been observed under certain aerobic conditions. nih.gov

For this compound, exposure to UV radiation could lead to several transformations:

Homolytic cleavage of the N-C(O) or O-C(quinoline) bonds of the carbamate group.

Photodealkylation of the diethylamino group.

Photoreduction or substitution at the C7-Cl bond, although this may be a less dominant pathway. mdpi.com

The specific products formed would depend on the wavelength of light, the solvent, and the presence of oxygen or other reactive species. The quinoline ring itself can absorb UV light and enter an excited state, initiating these degradation reactions. acs.org

Advanced Structural Elucidation and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections predict the ¹H and ¹³C NMR spectra of (7-chloroquinolin-4-yl) N,N-diethylcarbamate based on data from related structures.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the protons of the 7-chloroquinoline (B30040) ring and the N,N-diethylcarbamate moiety.

7-Chloroquinoline Moiety: The aromatic protons of the 7-chloroquinoline ring are expected to appear in the downfield region, typically between δ 7.0 and 9.0 ppm. Based on data from similar 7-chloroquinoline derivatives, the proton at position 2 (H-2) is expected to be the most deshielded due to the adjacent nitrogen atom, likely appearing as a doublet. tandfonline.comnih.gov The protons H-3, H-5, H-6, and H-8 will exhibit chemical shifts and coupling patterns characteristic of their positions on the substituted quinoline (B57606) ring. tandfonline.comnih.gov Specifically, H-5 and H-6 are expected to show doublet of doublets or simple doublet splittings depending on their coupling with adjacent protons. The proton at H-8, being adjacent to the chlorine-bearing carbon, will also have a distinct chemical shift. tandfonline.com

N,N-diethylcarbamate Moiety: The protons of the two ethyl groups are expected to show characteristic quartet and triplet patterns. The methylene (B1212753) protons (-CH₂-) adjacent to the nitrogen atom will be deshielded and are predicted to appear as a quartet around δ 3.2-3.6 ppm. The methyl protons (-CH₃) will be more shielded and are expected to appear as a triplet around δ 1.1-1.3 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | 8.7 - 8.9 | d | ~5 |

| H-3 | 7.2 - 7.4 | d | ~5 |

| H-5 | 8.0 - 8.2 | d | ~9 |

| H-6 | 7.5 - 7.7 | dd | ~9, ~2 |

| H-8 | 7.9 - 8.1 | d | ~2 |

| -N(CH₂CH₃)₂ | 3.3 - 3.5 | q | ~7 |

| -N(CH₂CH₃)₂ | 1.2 - 1.4 | t | ~7 |

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

7-Chloroquinoline Moiety: The carbon atoms of the 7-chloroquinoline ring are expected to resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the chlorine (C-7) and the carbon atom attached to the carbamate (B1207046) oxygen (C-4) will have their chemical shifts influenced by these electronegative atoms. Quaternary carbons, such as C-4, C-7, C-8a, and C-4a, will generally show weaker signals compared to the protonated carbons. tandfonline.comnih.govresearchgate.net

N,N-diethylcarbamate Moiety: The carbonyl carbon (-C=O) of the carbamate group is expected to appear significantly downfield, typically in the range of δ 150-160 ppm. The methylene carbons (-CH₂-) of the ethyl groups are predicted to be in the δ 40-45 ppm region, while the methyl carbons (-CH₃) will be the most shielded, appearing around δ 13-15 ppm. compoundchem.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | 150 - 152 |

| C-3 | 118 - 120 |

| C-4 | 155 - 157 |

| C-4a | 148 - 150 |

| C-5 | 127 - 129 |

| C-6 | 125 - 127 |

| C-7 | 135 - 137 |

| C-8 | 128 - 130 |

| C-8a | 147 - 149 |

| -C=O | 152 - 154 |

| -N(CH₂CH₃)₂ | 42 - 44 |

| -N(CH₂CH₃)₂ | 13 - 15 |

While specific 2D NMR data for the title compound are not available, their application would be crucial for unambiguous assignment of the ¹H and ¹³C signals.

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, confirming the connectivity within the quinoline ring and within the ethyl groups of the carbamate.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which would be instrumental in connecting the N,N-diethylcarbamate moiety to the C-4 position of the quinoline ring.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

IR and Raman spectroscopy are valuable for identifying the functional groups present in a molecule.

C=O Stretching: A strong absorption band characteristic of the carbamate carbonyl (C=O) group is expected in the IR spectrum, typically in the region of 1700-1730 cm⁻¹. oup.commdpi.com

C-O Stretching: The C-O stretching vibration of the carbamate is expected to appear in the 1200-1300 cm⁻¹ region. oup.com

C-N Stretching: The C-N stretching of the carbamate will likely be observed around 1100-1200 cm⁻¹.

Aromatic C=C and C=N Stretching: The quinoline ring will exhibit several bands in the 1450-1600 cm⁻¹ region corresponding to C=C and C=N stretching vibrations. libretexts.orgopenstax.org

Aromatic C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. libretexts.orgopenstax.org

Aliphatic C-H Stretching: The C-H stretching of the ethyl groups will appear in the 2850-3000 cm⁻¹ range.

C-Cl Stretching: A band corresponding to the C-Cl stretching vibration is expected in the lower frequency region of the IR spectrum, typically around 1090 cm⁻¹. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the aromatic ring vibrations. researchgate.netacs.org

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2980 | Medium |

| Carbamate C=O Stretch | 1700 - 1730 | Strong |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | Medium to Strong |

| Carbamate C-O Stretch | 1200 - 1300 | Strong |

| C-Cl Stretch | 1080 - 1100 | Medium |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry would be used to confirm the molecular weight and to study the fragmentation pattern of the molecule. For this compound (C₁₄H₁₅ClN₂O₂), the expected exact mass can be calculated.

The fragmentation pattern upon electron ionization (EI) would likely involve initial cleavages at the carbamate linkage. Key fragmentation pathways could include:

Loss of the diethylamino group (•N(CH₂CH₃)₂).

Cleavage of the ester bond to form a 7-chloroquinolin-4-ol radical cation.

Fragmentation of the quinoline ring, which is a common pathway for quinoline derivatives, often involving the loss of HCN or chlorine. cdnsciencepub.com

A McLafferty-type rearrangement involving the carbonyl group and the ethyl chains could also be possible. libretexts.org

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Identity |

|---|---|

| [M]+ | Molecular ion |

| [M - 72]+ | Loss of •N(Et)₂ |

| [M - 100]+ | Loss of CON(Et)₂ |

| 179 | [7-chloroquinolin-4-ol]⁺ |

| 163 | [7-chloroquinolin-4-yl]⁺ |

| 128 | Quinoline fragment after loss of Cl and HCN |

X-ray Crystallography for Solid-State Structure Determination

To date, no public X-ray crystallographic data for this compound has been reported. If suitable crystals could be obtained, X-ray crystallography would provide definitive information about its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. This technique would confirm the planar structure of the quinoline ring and the geometry of the N,N-diethylcarbamate group, as well as how the molecules pack in the crystal lattice.

Crystal Packing and Intermolecular Interactions

There are no published crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, and the specific nature of its intermolecular interactions—such as hydrogen bonding, π-π stacking, or van der Waals forces—remains undetermined. Analysis of related 7-chloroquinoline derivatives often reveals π-π stacking interactions involving the quinoline rings. mdpi.com For instance, in some 7-chloro-(4-thioalkylquinoline) derivatives, the crystal packing is governed by π-π stacking with distances between the centroids of adjacent rings measuring approximately 3.8 Å. mdpi.com However, without experimental data for the title compound, any such discussion would be speculative.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Key Intermolecular Interactions | Data Not Available |

This table is for illustrative purposes; no data has been reported for this specific compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in its crystalline state is dictated by the minimization of lattice energy, which includes both intramolecular and intermolecular forces. For this compound, the key conformational features would be the torsion angles defining the orientation of the N,N-diethylcarbamate group relative to the quinoline ring. Conformational analysis of other quinoline derivatives, such as ethyl 4-chloro-7-iodoquinoline-3-carboxylate, has been performed using computational methods to identify stable conformers based on dihedral angles. researchgate.net However, no such analysis has been published for this compound.

Table 2: Key Torsional Angles in the Crystalline State of this compound

| Torsional Angle | Value (°) |

|---|---|

| C3-C4-O-C(O) | Data Not Available |

| C4-O-C(O)-N | Data Not Available |

| O-C(O)-N-C(ethyl) | Data Not Available |

This table is for illustrative purposes; no data has been reported for this specific compound.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Derivatives

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful spectroscopic techniques for determining the absolute configuration and solution-state conformation of chiral molecules. researchgate.netpsu.edu These methods rely on the differential absorption of left and right circularly polarized light by a chiral sample. rsc.orgnih.gov

The application of VCD or ECD would require the synthesis of chiral derivatives of this compound, for example, by introducing a stereocenter into the diethylamino group or elsewhere in the molecule. A search of the scientific literature did not yield any studies on the synthesis or chiroptical analysis of such chiral derivatives. Therefore, no experimental or theoretical VCD or ECD data are available for any stereoisomers of this compound.

Table 3: Spectroscopic Data for Chiral Derivatives of this compound

| Technique | Wavelength/Wavenumber | Sign of Cotton Effect | Assignment |

|---|---|---|---|

| VCD | Data Not Available | Data Not Available | Data Not Available |

| ECD | Data Not Available | Data Not Available | Data Not Available |

This table is for illustrative purposes; no data has been reported for chiral derivatives of this specific compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (7-chloroquinolin-4-yl) N,N-diethylcarbamate. These calculations, based on the principles of quantum mechanics, can elucidate the electronic distribution, molecular geometry, and energetic landscape of the molecule.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations can determine the distribution of electrons within this compound, providing insights into its reactivity and chemical properties. Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.

For a molecule like this compound, the HOMO is likely to be localized on the electron-rich quinoline (B57606) ring and the lone pairs of the oxygen and nitrogen atoms of the carbamate (B1207046) group. Conversely, the LUMO is expected to be distributed over the electron-deficient regions of the quinoline ring. The calculated HOMO-LUMO gap would provide a quantitative measure of the molecule's kinetic stability and its propensity to undergo electronic transitions. DFT analyses on substituted quinoline derivatives have shown that the nature and position of substituents significantly influence the HOMO-LUMO gap and, consequently, the molecule's electronic properties. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Ionization Potential | 6.5 |

| Electron Affinity | 1.8 |

Note: The values in this table are representative and based on typical DFT calculations for similar aromatic compounds. Actual values would require specific calculations for this compound.

Ab Initio Methods for Geometry Optimization and Energy Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of experimental data. These methods are employed for high-accuracy calculations of molecular geometries and energies. Geometry optimization using ab initio methods, such as Hartree-Fock (HF) or more advanced correlated methods like Møller-Plesset perturbation theory (MP2), can predict the most stable three-dimensional arrangement of atoms in this compound.

These calculations would reveal bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation of the molecule. For instance, the planarity of the quinoline ring and the orientation of the N,N-diethylcarbamate substituent relative to the ring would be determined. Studies on similar quinoline derivatives have utilized these methods to establish stable molecular conformations. nih.gov

Table 2: Hypothetical Optimized Geometrical Parameters of this compound from Ab Initio Calculations

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C4-O bond | 1.38 | ||

| O-C(O) bond | 1.35 | C4-O-C(O) | 118 |

| C(O)-N bond | 1.36 | O-C(O)-N | 110 |

| Quinoline Ring - Carbamate | 45 |

Note: These values are illustrative and represent typical bond parameters for such functional groups. Precise values would be obtained from specific geometry optimization calculations.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, hyperconjugative interactions, and delocalization of electron density within a molecule. arabjchem.orgnih.gov For this compound, NBO analysis can provide a detailed picture of the bonding and antibonding interactions that contribute to its stability.

Table 3: Hypothetical NBO Analysis of Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (N) | π(C=O) | 45.2 |

| LP (O) | π(Quinoline ring) | 5.8 |

| π(Quinoline ring) | π*(Quinoline ring) | 20.5 |

Note: E(2) represents the stabilization energy. The values are hypothetical and illustrate the type of data obtained from an NBO analysis.

Conformational Analysis and Potential Energy Surfaces

The N,N-diethylcarbamate group attached to the quinoline ring has several rotatable bonds, leading to the possibility of multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and calculating the corresponding energy to generate a potential energy surface (PES).

For this compound, the crucial dihedral angles would be those around the C4-O bond and the C(O)-N bond. The PES would reveal the global minimum energy conformation, which is the most populated conformer at equilibrium, as well as any local minima. Understanding the conformational landscape is important as different conformers can exhibit different chemical and biological properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solvents

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound in a solvent environment, typically water or an organic solvent. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the trajectory of the molecule to be followed over time.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational methods can be used to predict the spectroscopic properties of this compound, which can then be compared with experimental data for structure verification.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. researchgate.netacs.orgnih.govd-nb.info These predictions are based on the calculated electron density around each nucleus. The correlation between calculated and experimental NMR spectra for similar quinoline derivatives has been shown to be quite good. nih.govnih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govresearchgate.netrsc.org This method calculates the energies of electronic transitions, which correspond to the absorption maxima (λmax) in the UV-Vis spectrum. For this compound, TD-DFT could predict the π → π* transitions characteristic of the quinoline chromophore.

Table 4: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Value |

| ¹³C NMR (δ, ppm) | C4: 155, C7: 130, C=O: 168 |

| IR (ν, cm⁻¹) | C=O stretch: 1710, C-Cl stretch: 750 |

| UV-Vis (λmax, nm) | 280, 320 |

Note: These are representative values based on calculations for analogous structures. Actual values would be derived from specific computational models.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches (Excluding Predictive Efficacy)

QSAR studies on 7-chloroquinoline (B30040) derivatives have been instrumental in identifying the key physicochemical and structural properties that correlate with their biological activities. These models are developed to establish a mathematical relationship between the chemical structure and biological activity of a series of compounds.

One common approach involves the use of 2D-QSAR, where descriptors are calculated from the two-dimensional representation of the molecules. For a series of side-chain modified 4-amino-7-chloroquinolines, 2D-QSAR models have been developed to understand their antimalarial activities. researchgate.netdoi.org These models often employ multiple linear regression (MLR) coupled with techniques like genetic algorithms (GA) or stepwise forward-backward variable selection to identify the most relevant descriptors. researchgate.netdoi.org

Another sophisticated approach is 3D-QSAR, which considers the three-dimensional structure of the molecules. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are frequently utilized. These techniques generate 3D grid-based descriptors that represent the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules. For a series of 7-substituted-4-aminoquinoline derivatives, both CoMFA and CoMSIA models have been developed to explore their antimalarial properties. nih.gov The resulting contour maps from these analyses can highlight regions where modifications to the molecular structure might influence biological activity.

Hologram QSAR (HQSAR) is another technique that has been applied to quinoline-based derivatives. This method uses fragment-based descriptors to build a predictive model, which can be particularly useful for identifying key structural fragments that contribute to the observed activity. nih.gov

The development of these QSAR models typically involves the following steps:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: A wide range of physicochemical, topological, and structural descriptors are calculated for each molecule in the data set.

Model Building: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The robustness and predictive ability of the model are assessed using various statistical parameters.

| QSAR Modeling Technique | Typical Descriptors Employed |

| 2D-QSAR | Physicochemical (e.g., logP), Topological, Electronic |

| CoMFA (3D-QSAR) | Steric and Electrostatic Fields |

| CoMSIA (3D-QSAR) | Steric, Electrostatic, Hydrophobic, Hydrogen Bond Donor/Acceptor Fields |

| HQSAR | Molecular Fragments |

Structure Activity Relationship Sar Studies at the Molecular Level

Impact of Substitutions on the Quinoline (B57606) Ring System

The 7-chloroquinoline (B30040) core is a well-established pharmacophore. Modifying this bicyclic system, even subtly, can profoundly alter the compound's interaction with biological targets.

The chlorine atom at the 7-position is a key feature of the parent compound. Halogens exert a significant influence on the electronic properties of the aromatic ring system through a combination of inductive and resonance effects. quora.com

The inductive effect, stemming from the high electronegativity of halogens, withdraws electron density from the quinoline ring. nih.gov This electron-withdrawing capacity generally decreases down the group (F > Cl > Br > I). This modification of the ring's electron density can alter its pKa, influencing how the molecule behaves in different physiological pH environments and its ability to bind to target sites. researchgate.net For instance, potent electron-withdrawing groups on the quinoline ring can lower the pKa of the quinoline nitrogen. researchgate.net

Simultaneously, halogens can donate a lone pair of electrons into the aromatic system via the resonance (or mesomeric) effect, which tends to direct electrophilic substitution to ortho and para positions. quora.commdpi.com The interplay between the strong inductive withdrawal and the weaker resonance donation makes halogens deactivating yet ortho-para directing groups. quora.com The specific halogen and its position can thus fine-tune the electronic nature of the quinoline core, which is critical for interactions such as pi-stacking or cation-pi interactions with biological targets. nih.govmdpi.com

| Halogen (X) | Electronegativity (Pauling Scale) | Inductive Effect | Resonance Effect | Overall Electronic Effect |

|---|---|---|---|---|

| Fluorine (F) | 3.98 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Strongly Deactivating |

| Chlorine (Cl) | 3.16 | Strongly Electron-Withdrawing | Weakly Electron-Donating | Deactivating |

| Bromine (Br) | 2.96 | Electron-Withdrawing | Weakly Electron-Donating | Deactivating |

| Iodine (I) | 2.66 | Weakly Electron-Withdrawing | Weakly Electron-Donating | Weakly Deactivating |

Replacing the chlorine atom or substituting other positions on the quinoline ring with alkyl or aryl groups primarily modulates the compound's steric and lipophilic characteristics. These parameters are crucial for determining how the molecule fits into a binding pocket and its ability to cross biological membranes.

Steric Parameters: The size and shape of a substituent, its steric bulk, can directly impact binding affinity. Small alkyl groups like methyl or ethyl introduce minimal steric hindrance, while larger groups like tert-butyl or phenyl can prevent the molecule from adopting the optimal conformation for binding. In some cases, increased steric bulk can enhance selectivity for a specific target by preventing binding to off-targets with smaller binding sites. nih.gov

Lipophilic Parameters: Lipophilicity, often quantified as logP, describes a compound's affinity for a lipid environment over an aqueous one. Alkyl and aryl groups are lipophilic and generally increase a molecule's logP value. Enhanced lipophilicity can improve a drug's ability to cross cell membranes and the blood-brain barrier, potentially increasing its bioavailability. However, excessive lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids and proteins. Therefore, optimizing the lipophilic balance is a key goal in SAR studies.

| Substituent Group | Relative Lipophilicity (π value) | Relative Steric Bulk | Primary Effect |

|---|---|---|---|

| -H (Hydrogen) | 0.00 | Minimal | Baseline |

| -CH₃ (Methyl) | +0.56 | Low | Increase Lipophilicity |

| -CH₂CH₃ (Ethyl) | +1.02 | Low-Moderate | Increase Lipophilicity |

| -C(CH₃)₃ (tert-Butyl) | +1.98 | High | Increase Lipophilicity & Steric Hindrance |

| -C₆H₅ (Phenyl) | +2.13 | High | Increase Lipophilicity & Potential for π-stacking |

Introducing substituents containing heteroatoms like oxygen (-OH, -OCH₃) or nitrogen (-NH₂, -NO₂) onto the quinoline ring can significantly alter the molecule's hydrogen bonding capacity. Hydrogen bonds are highly directional and play a critical role in molecular recognition, anchoring a ligand to its target protein. nih.gov

Functional groups with heteroatoms can act as either hydrogen bond donors (e.g., the hydrogen in -OH or -NH₂) or hydrogen bond acceptors (e.g., the lone pairs on the oxygen or nitrogen atoms). nih.govresearchgate.net For example, studies on quinoline-triazoles have demonstrated the importance of lattice hydrogen-bonding interactions in determining crystal structure, illustrating the powerful organizing force of these bonds. mdpi.com In a biological context, the addition of a hydroxyl or amino group could enable a new, favorable interaction with a key amino acid residue in a receptor's active site, thereby enhancing binding affinity and activity. mdpi.com

Modifications to the Carbamate (B1207046) Moiety

The two ethyl groups on the carbamate nitrogen are key determinants of the local steric environment and lipophilicity. Altering these alkyl chains is a common strategy in SAR exploration.

Research on other carbamate-based compounds has shown that the size and nature of the N-alkyl substituents can have a profound impact on metabolic stability and activity. chemrxiv.org Generally, tertiary carbamates (like the N,N-diethyl) are more metabolically stable than secondary (N-alkyl) or primary (NH₂) carbamates.

Systematic variation of the N-alkyl groups can lead to significant changes in biological activity. For instance, replacing the ethyl groups with smaller methyl groups might reduce steric hindrance, potentially allowing for a better fit in a constrained binding pocket. Conversely, introducing larger or bulkier alkyl groups (e.g., isopropyl, n-butyl, or cyclohexyl) increases both steric hindrance and lipophilicity. This can either improve activity by accessing a hydrophobic pocket or decrease it by preventing the molecule from binding altogether due to a steric clash. chemrxiv.org

| N-Substitution | Relative Steric Hindrance | Relative Lipophilicity | Potential SAR Impact |

|---|---|---|---|

| N,N-Dimethyl | Low | Lower | May improve fit in small pockets. |

| N,N-Diethyl | Moderate | Baseline | Balanced properties. |

| N,N-Diisopropyl | High | Higher | Increased steric bulk may decrease activity or improve selectivity. |

| N-Ethyl, N-Butyl | Asymmetric | Higher | May probe asymmetric binding pockets. |

A more dramatic modification involves replacing the acyclic diethylamine (B46881) group with a cyclic or aromatic amine, which significantly alters the conformational flexibility and potential interactions of the carbamate moiety.

Cyclic Amines: Incorporating the nitrogen into a cyclic structure, such as piperidine, pyrrolidine, or morpholine (B109124), reduces the number of rotatable bonds. This conformational constraint can be advantageous, as it can "lock" the molecule into a more bioactive conformation, reducing the entropic penalty of binding. The size and nature of the ring (e.g., a morpholine ring introduces a polar oxygen atom) can be varied to probe the steric and electronic requirements of the binding site. nih.govrsc.org

Aromatic Amines: Using an aromatic amine, such as a substituted aniline (B41778), would introduce a flat, rigid phenyl group. This would dramatically change the shape of the carbamate moiety and introduce the possibility of new pi-stacking or hydrophobic interactions with the target. The synthesis of carbamates from various amines, including aromatic and aliphatic ones, is well-established, allowing for broad exploration of these structural changes. organic-chemistry.org

Bioisosteric Replacements of the Carbamate Linker (e.g., Ureas, Amides)

In the exploration of the structure-activity relationships (SAR) of (7-chloroquinolin-4-yl) N,N-diethylcarbamate, the carbamate linker is a key structural feature that can be modified to modulate biological activity. Bioisosteric replacement, the substitution of a functional group with another that has similar physical or chemical properties, is a common strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic properties. In this context, ureas and amides are classical bioisosteres of the carbamate moiety.

Systematic variations of the linker connecting the 7-chloroquinoline core to a side chain have been investigated to understand their impact on biological activity. Studies on related 4-amino-7-chloroquinoline derivatives have provided valuable insights into the effects of replacing the carbamate group with urea (B33335) and amide functionalities.

A series of 4-amino-7-chloroquinolyl-derived ureas and amides were synthesized and evaluated for their antiplasmodial activity against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum. Many of these analogues demonstrated submicromolar activity, indicating that the urea and amide linkers are well-tolerated and can maintain or even enhance biological efficacy. The effects of the side chain length and the nature of the terminal groups were also found to be significant factors influencing the potency of these compounds. nih.gov

The following tables summarize the antiplasmodial activity of representative urea and amide bioisosteres of 4-amino-7-chloroquinoline derivatives, which serve as a model for understanding the potential impact of such modifications on this compound.

Table 1: Antiplasmodial Activity of 4-Amino-7-chloroquinolyl-derived Urea Analogues

| Compound | Linker | Side Chain | IC50 (nM) vs. HB3 (CQS) | IC50 (nM) vs. Dd2 (CQR) | Resistance Index (RI) |

|---|---|---|---|---|---|

| 1 | Urea | -CH2CH2CH2-N(CH3)2 | 150 | 450 | 3.0 |

| 2 | Urea | -CH2CH2CH2CH2-N(CH3)2 | 120 | 380 | 3.2 |

| 3 | Urea | -CH2CH2-Ph | 250 | 800 | 3.2 |

Data sourced from a study on 4-amino-7-chloroquinolyl derivatives. nih.gov

Table 2: Antiplasmodial Activity of 4-Amino-7-chloroquinolyl-derived Amide Analogues| Compound | Linker | Side Chain | IC50 (nM) vs. HB3 (CQS) | IC50 (nM) vs. Dd2 (CQR) | Resistance Index (RI) |

|---|---|---|---|---|---|

| 4 | Amide | -CO-CH2-N(CH3)2 | 300 | 950 | 3.2 |

| 5 | Amide | -CO-CH2CH2-N(CH3)2 | 280 | 880 | 3.1 |

| 6 | Amide | -CO-Ph | 450 | 1500 | 3.3 |

Data sourced from a study on 4-amino-7-chloroquinolyl derivatives. nih.gov

Stereochemical Considerations and Enantiomeric Purity in SAR

Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological properties. While this compound itself is not chiral, the introduction of chiral centers through modification of the carbamate side chain or the quinoline ring would necessitate a thorough evaluation of the stereochemical aspects of its structure-activity relationship.

For the broader class of 4-substituted-7-chloroquinolines, the importance of stereochemistry has been recognized. The synthesis of chiral 4-aminoquinoline (B48711) derivatives has been a subject of interest, with the aim of developing enantiomerically pure compounds for biological evaluation. durham.ac.ukmdpi.com The spatial arrangement of substituents can profoundly influence the interaction of a molecule with its biological target, leading to differences in binding affinity and efficacy between stereoisomers.

The development of stereoselective synthetic methods for 4-substituted quinolines allows for the preparation of enantiopure compounds, which is a prerequisite for detailed stereochemical SAR studies. durham.ac.uk In the absence of specific data for the target compound, the general principles of stereopharmacology suggest that if a chiral center were to be introduced into its structure, it is highly probable that the biological activity would be stereoselective.

Lack of Publicly Available Research Data for this compound

Extensive searches of scientific databases and literature have revealed a significant lack of publicly available research data specifically detailing the molecular and biochemical target interactions of the chemical compound this compound. Consequently, it is not possible to provide a detailed, evidence-based article on its enzyme inhibition mechanisms, receptor binding profile, or interactions with nucleic acids as requested.

The scientific community has not published studies that would allow for a thorough characterization of this specific compound's biochemical activities. Therefore, information regarding its binding sites, kinetic interactions with enzymes, effects on various receptors through ligand displacement or allosteric modulation, and any potential interactions with DNA or RNA is currently unavailable in the public domain.

Further research would be required to elucidate the biochemical and molecular profile of this compound to address the specific areas of interest outlined in the original request. Without such primary research, any discussion on these topics would be purely speculative and would not meet the standards of scientific accuracy.

Molecular and Biochemical Target Interactions of 7 Chloroquinolin 4 Yl N,n Diethylcarbamate

Interaction with Nucleic Acids (DNA/RNA)

Binding Studies via Spectroscopic Methods (e.g., UV-Vis, Fluorescence)

Spectroscopic methods are powerful tools for probing the binding of ligands to macromolecules. UV-Vis absorption and fluorescence spectroscopy can provide initial evidence of interaction and quantitative binding parameters.

When a small molecule like (7-chloroquinolin-4-yl) N,N-diethylcarbamate interacts with a biological target such as DNA or a protein, changes in its electronic environment can lead to shifts in its absorption spectrum (solvatochromism). These shifts, whether hypochromic (decreased absorption) or hyperchromic (increased absorption), and bathochromic (red-shift) or hypsochromic (blue-shift), can be monitored by titrating the macromolecule into a solution of the compound. While specific UV-Vis titration data for this compound is not extensively documented in publicly available literature, the principles of such an analysis are well-established.

Fluorescence spectroscopy offers higher sensitivity. The intrinsic fluorescence of the quinoline (B57606) moiety can be exploited. Upon binding to a target, changes in the fluorescence intensity (quenching or enhancement) and emission wavelength can be observed. Quenching can occur through various mechanisms, including collisional quenching, energy transfer, or formation of a non-fluorescent ground-state complex. By analyzing the fluorescence quenching data, one can determine binding constants (Kb) and the number of binding sites (n).

Table 1: Representative Fluorescence Quenching Data for a Ligand-DNA Interaction This table presents hypothetical data to illustrate the results typically obtained from a fluorescence titration experiment.

| [DNA] (µM) | Fluorescence Intensity (a.u.) |

|---|---|

| 0 | 985 |

| 10 | 850 |

| 20 | 730 |

| 30 | 625 |

| 40 | 540 |

Intercalation or Groove Binding Mechanisms

Based on its planar aromatic quinoline ring, this compound has the potential to interact with double-stranded DNA (dsDNA) through two primary non-covalent modes: intercalation or groove binding.

Intercalation involves the insertion of the planar ring system between the base pairs of the DNA double helix. This mode of binding typically causes a significant unwinding and lengthening of the DNA duplex, which can be detected by techniques like viscosity or melting temperature (Tm) measurements. The related compound, chloroquine (B1663885), has been shown to intercalate into dsDNA. researchgate.netnih.gov This process is often entropically driven and can stabilize the B-DNA conformation, potentially interfering with DNA function. nih.gov

Groove binding , on the other hand, involves the fitting of the molecule into the minor or major groove of the DNA helix. This interaction is often driven by hydrogen bonds, van der Waals forces, and electrostatic interactions. Compounds that act as minor groove binders are typically concave in shape and possess cationic centers. nih.gov While the N,N-diethylcarbamate side chain of this compound is not a classic cationic group like the alkylamino chain of chloroquine, its conformation and electrostatic potential would influence its preference for groove binding versus intercalation.

Distinguishing between these binding modes often requires a combination of techniques, including those discussed in the subsequent sections, as well as methods like circular dichroism and DNA melting studies.

Protein-Ligand Interaction Analysis through Biophysical Techniques

To fully characterize the interaction profile of this compound, its binding to protein targets must also be investigated. Biophysical techniques provide detailed thermodynamic and kinetic information about these interactions.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a gold-standard technique for directly measuring the heat changes associated with a binding event. researchgate.netmdpi.com By titrating the ligand into a solution containing the target protein, ITC can determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry of binding (n), and the thermodynamic parameters of enthalpy (ΔH) and entropy (ΔS) in a single experiment. researchgate.net

The thermodynamic signature provides insights into the forces driving the interaction. For instance, a reaction driven by a large negative enthalpy change is typically dominated by hydrogen bonding and van der Waals interactions, while a positive entropy change often suggests that hydrophobic interactions are the main contributor.

Table 2: Illustrative Thermodynamic Data from an ITC Experiment This table shows example data for a hypothetical protein-ligand interaction, demonstrating the parameters obtained from ITC.

| Parameter | Value |

|---|---|

| Stoichiometry (n) | 1.05 |

| Association Constant (Ka) | 2.5 x 105 M-1 |

| Dissociation Constant (Kd) | 4.0 µM |

| Enthalpy Change (ΔH) | -8.2 kcal/mol |

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique used to monitor biomolecular interactions in real-time. nih.gov In a typical SPR experiment, a protein (the receptor) is immobilized on a sensor chip. A solution containing the ligand (the analyte), such as this compound, is then flowed over the surface. Binding of the analyte to the receptor causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

This method provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (Kd) can be calculated from the ratio of these rates (kd/ka). SPR is particularly valuable for its high sensitivity and ability to analyze a wide range of interaction affinities and kinetics. nih.gov

Nuclear Magnetic Resonance (NMR) Titration Studies for Binding Affinities

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying protein-ligand interactions at an atomic level. nih.gov Chemical shift perturbation (CSP) is a common NMR method used to identify the binding site and determine binding affinities. nih.govnih.gov

In a typical 1H-15N HSQC NMR experiment, the protein is labeled with 15N. Each peak in the spectrum corresponds to a specific amide proton-nitrogen pair in the protein backbone. Upon the addition of a ligand, residues in the binding site and those undergoing conformational changes will experience a change in their chemical environment, leading to a shift in their corresponding peaks in the spectrum. By monitoring these chemical shift changes as a function of ligand concentration, a binding curve can be generated and fit to determine the dissociation constant (Kd).

Cellular Uptake and Subcellular Localization Studies (In Vitro Cell Biology without Therapeutic Claims)

Understanding how this compound enters cells and where it accumulates is essential for interpreting its biological activity.

Cellular uptake can be quantified using techniques like flow cytometry or high-performance liquid chromatography (HPLC) after incubating cells with the compound for various time points and at different concentrations. To visualize the compound within the cell, fluorescence microscopy is often employed. The intrinsic fluorescence of the quinoline ring can be utilized, or a fluorescent tag can be conjugated to the molecule.

Studies on related 4-aminoquinoline (B48711) compounds have often shown accumulation in acidic organelles like lysosomes. This is due to the basic nature of the side chain, which becomes protonated in the low pH environment of the lysosome, trapping the molecule. The N,N-diethylcarbamate moiety of the compound is not as basic as the side chain of chloroquine, which would likely influence its subcellular distribution. To determine its precise localization, co-localization experiments using fluorescent dyes specific for different organelles (e.g., MitoTracker for mitochondria, ER-Tracker for the endoplasmic reticulum, LysoTracker for lysosomes) would be necessary. These studies provide critical information on the potential intracellular targets and compartmentalization of the compound.

Applications As a Research Tool and Chemical Scaffold

Utility as a Molecular Probe for Biological Pathway Elucidation

There is currently no available research that describes the use of (7-chloroquinolin-4-yl) N,N-diethylcarbamate as a molecular probe for the elucidation of biological pathways. While the 7-chloroquinoline (B30040) core is a well-known scaffold in medicinal chemistry, the specific properties and biological interactions of the N,N-diethylcarbamate derivative have not been reported in the context of pathway analysis.

Use in Ligand-Target Identification Studies

No studies have been found that utilize this compound in ligand-target identification. Methodologies such as affinity chromatography, photo-affinity labeling, or other chemical biology approaches that would identify the protein targets of this specific compound have not been described in the available literature.

Application as a Synthetic Intermediate for Novel Chemical Entities

While the 7-chloroquinoline moiety is a common starting material for the synthesis of a wide range of biologically active molecules, there is no specific mention in the searched literature of this compound serving as a key synthetic intermediate. The primary synthetic precursor for many 4-substituted 7-chloroquinolines is 4,7-dichloroquinoline.

Development of Derivatization Strategies for Combinatorial Libraries

There is no information available on the development of derivatization strategies for creating combinatorial libraries based on the this compound scaffold. Research on combinatorial libraries in this chemical space tends to focus on modifications of the 4-amino or 4-thio-quinoline core.

Design of Fluorescent or Photoactivatable Probes Based on its Scaffold

No literature has been found describing the design or synthesis of fluorescent or photoactivatable probes derived from this compound. While quinoline (B57606) derivatives are known to have fluorescent properties, the specific photophysical characteristics of this carbamate (B1207046) derivative and its potential for use in probe design have not been documented.

Future Research Directions and Unexplored Avenues

Exploration of Novel Synthetic Pathways for Analogues and Derivatives

Future synthetic research should focus on creating a diverse library of analogues and derivatives to explore structure-activity relationships. The development of novel synthetic pathways can provide access to molecules with fine-tuned electronic and steric properties.

Key areas for exploration include:

Modification of the Quinoline (B57606) Core : Introducing various substituents at other positions of the quinoline ring could significantly alter the molecule's properties. Metal-assisted coupling reactions like Suzuki and Ullmann couplings, which have been used for other 7-substituted 4-aminoquinolines, could be employed to create biaryl or alkylaryl derivatives. nih.gov

Diversification of the Carbamate (B1207046) Group : The N,N-diethyl groups on the carbamate can be replaced with a wide range of other alkyl or aryl substituents. This can be achieved by reacting 4-hydroxy-7-chloroquinoline with different carbamoyl chlorides or by developing one-pot syntheses involving various secondary amines and a carbonyl source.

Advanced Catalytic Systems : The use of mixed lithium-magnesium reagents has proven effective for the functionalization of 7-chloroquinolines under mild conditions. durham.ac.uk Applying such techniques could allow for regioselective derivatization that is not achievable through traditional methods. Similarly, ultrasound-assisted "click chemistry" could offer rapid and efficient routes to novel triazole-containing analogues. semanticscholar.org

| Synthetic Strategy | Target Modification | Key Reagents/Catalysts | Potential Advantages | Reference |

|---|---|---|---|---|

| Suzuki Coupling | C-7 position of quinoline | Palladium catalyst, boronic acids | High versatility for C-C bond formation, creating biaryl analogues. | nih.gov |

| Ultrasound-Assisted Click Reaction | Side chain derivatization | Copper(I) catalyst, azides, alkynes | High efficiency, mild conditions, rapid synthesis. | semanticscholar.org |

| Mixed Li-Mg Reagents | Regioselective functionalization | TMPLi, MgCl2·LiCl | Mild conditions, high regioselectivity for positions otherwise difficult to functionalize. | durham.ac.uk |

| Curtius Rearrangement | Carbamate group synthesis | Acyl azides, various alcohols | Transforms carboxylic acids into carbamates, allowing for diverse side chains. | nih.gov |

Deeper Mechanistic Insights into Chemical Transformations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent transformations of (7-chloroquinolin-4-yl) N,N-diethylcarbamate is crucial for optimizing reaction conditions and designing new synthetic routes.

Future mechanistic studies could focus on:

Carbamate Formation Kinetics : Investigating the kinetics of the reaction between 4-hydroxy-7-chloroquinoline and N,N-diethylcarbamoyl chloride would provide insight into the reaction rate, order, and activation energy. This is particularly relevant as the formation of carbamates from amines and CO2 can involve complex equilibria, with some superbases acting as catalysts to deprotonate the amine as it attacks CO2. rsc.orgresearchgate.net

Nucleophilic Aromatic Substitution (SNAE) : The chlorine atom at the C-4 position of the quinoline ring is highly susceptible to nucleophilic substitution. While the carbamate itself is attached at this position, understanding the relative reactivity compared to the C-7 chloro substituent is key. Computational studies predict that the C-4 position is the more reactive site for SNAE reactions. semanticscholar.org Experimental studies could validate these predictions for carbamate derivatives.

Photochemical Reactivity : The quinoline ring system is known to have interesting photophysical properties. crimsonpublishers.com Investigating the photochemical stability and potential transformations of the title compound under various light conditions could uncover novel reactions or degradation pathways.

Advanced Computational Modeling for Predictive Chemical Behavior

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. For this compound and its potential derivatives, advanced computational modeling could be highly beneficial.

Unexplored avenues include:

QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models, particularly those based on artificial neural networks, have been used to predict the biological activity of chloroquine (B1663885) analogues. nih.govnih.gov A similar approach could be used to design and screen a virtual library of carbamate derivatives to prioritize candidates for synthesis.

Conformational Analysis : The rotational barrier around the C-O and C-N bonds of the carbamate moiety determines its conformational preferences (syn vs. anti). nih.gov Computational studies can predict the stable conformations of the title compound and its derivatives, which is crucial for understanding receptor binding and intermolecular interactions.

Predicting Spectroscopic Properties : Density Functional Theory (DFT) calculations can be employed to predict NMR, IR, and UV-Vis spectra. This would aid in the characterization of newly synthesized compounds and provide insights into their electronic structure.

| Computational Method | Predicted Property | Potential Application | Reference |

|---|---|---|---|

| QSAR (ANN-based) | Biological activity (e.g., IC50) | Virtual screening of derivative libraries to prioritize synthesis. | nih.gov |

| Molecular Docking | Binding affinity and mode to biological targets | Identifying potential protein targets and optimizing interactions. | nih.govresearchgate.net |

| DFT Calculations | Spectroscopic data (NMR, IR), reaction energies, bond dissociation energies | Aiding structural elucidation and understanding reaction mechanisms. | semanticscholar.org |

Design of Highly Specific Molecular Probes for Uncharacterized Biological Systems

Quinoline-based compounds are excellent scaffolds for fluorescent chemosensors due to their favorable photophysical properties and ability to coordinate with metal ions. crimsonpublishers.comnanobioletters.com The development of molecular probes from this compound could provide new tools for biological research.

Future research could focus on:

Ion-Selective Chemosensors : The quinoline core is a known building block for fluorescent probes that detect metal ions like Zn2+ and Cu2+. nanobioletters.comrsc.orgacs.org The carbamate group could be designed as a selective binding site, where interaction with a specific ion triggers a change in the fluorescence of the quinoline moiety through mechanisms like Photo-induced Electron Transfer (PET) or Chelation-Enhanced Fluorescence (CHEF). crimsonpublishers.com

Probes for Bio-imaging : Quinoline derivatives have been developed as probes for bio-imaging applications, such as visualizing lipid droplets in live cells. crimsonpublishers.com By attaching specific targeting groups or modifying the lipophilicity of the N,N-diethylcarbamate side chain, probes could be designed to accumulate in specific cellular organelles or tissues.

Reactive Probes : The carbamate moiety could be designed as a reactive handle that covalently binds to specific enzymatic targets. Such probes would be invaluable for activity-based protein profiling and identifying the molecular targets of this class of compounds.

Development of Sustainable and Green Chemistry Approaches for its Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability. ijpsjournal.com Developing green chemistry approaches for the synthesis of this compound and its derivatives is an important future direction.

Key strategies include:

Use of Green Solvents : Replacing hazardous solvents like chloroform or DMF with greener alternatives such as water, ethanol, or ionic liquids is a primary goal. nih.govacs.orgresearchgate.net Research into the synthesis of quinolines has demonstrated success using water under reflux conditions or ethanol at mild temperatures. nih.govacs.org

Nanocatalysis : Nanoparticle-based catalysts offer high efficiency, selectivity, and recyclability. nih.govacs.org For instance, Fe3O4 or ZnO nanoparticle catalysts have been used for quinoline synthesis and could be adapted for the key steps in producing the title compound's precursors. nih.gov

Energy-Efficient Methods : The use of microwave irradiation or ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating. acs.orgresearchgate.net These techniques have been successfully applied to the synthesis of various quinoline derivatives. researchgate.net

CO2 as a Feedstock : Instead of using carbamoyl chlorides, a greener approach would be the direct synthesis of the carbamate from 4-hydroxy-7-chloroquinoline, N,N-diethylamine, and carbon dioxide. This aligns with the growing interest in using CO2 as a renewable C1 feedstock in chemical synthesis. nih.gov

| Parameter | Conventional Method (e.g., Skraup) | Green Alternative | Reference |

|---|---|---|---|

| Solvent | Often uses hazardous solvents or strong acids (H2SO4). | Water, ethanol, or solvent-free conditions. | acs.orgresearchgate.net |

| Catalyst | Stoichiometric and often harsh reagents. | Recyclable nanocatalysts (e.g., ZnO/CNT), biodegradable catalysts (e.g., formic acid). | ijpsjournal.comnih.gov |

| Energy Source | Prolonged conventional heating at high temperatures. | Microwave irradiation or ultrasound assistance for shorter reaction times. | acs.orgresearchgate.net |